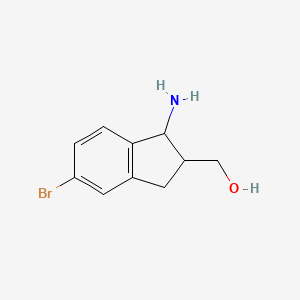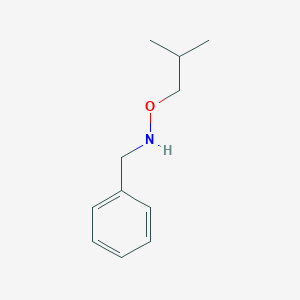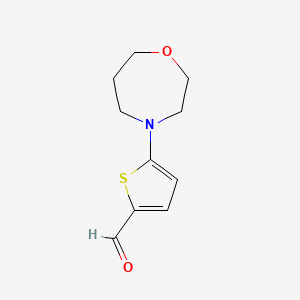
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to an indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of an indene derivative followed by the introduction of an amino group and a hydroxyl group. One common method includes the following steps:
Bromination: Indene is reacted with bromine in the presence of a solvent such as carbon tetrachloride to yield 5-bromoindene.
Amination: The 5-bromoindene is then treated with ammonia or an amine under suitable conditions to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation using a reagent like sodium borohydride to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, sodium methoxide
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated or de-hydroxylated product
Substitution: Formation of azide or methoxy derivatives
Applications De Recherche Scientifique
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate the activity of target proteins and enzymes, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the amino and hydroxyl groups.
Indole derivatives: Share the indene ring system but differ in functional groups and substitution patterns.
Uniqueness
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups on the indene ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4,7,10,13H,3,5,12H2 |
Clé InChI |
AQVATOMCWFABCU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=C1C=C(C=C2)Br)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219509.png)



![5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)
![3-Bromo-1-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13219541.png)

![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13219549.png)


![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)
![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
